1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate

3D printing ceramic stereolithography armor materials

1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate (CAS 1026551-14-3) is a specific isomer of dipropylene glycol diacrylate (DPGDA), a difunctional acrylate monomer with the molecular formula C₁₂H₁₈O₅ and a molecular weight of 242.27 g·mol⁻¹. It belongs to the class of reactive diluents used extensively in radiation-curable coatings, inks, adhesives, and 3D-printing photopolymer resins.

Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
CAS No. 1026551-14-3
Cat. No. B8194919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate
CAS1026551-14-3
Molecular FormulaC12H18O5
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(COC(C)COC(=O)C=C)OC(=O)C=C
InChIInChI=1S/C12H18O5/c1-5-11(13)16-7-9(3)15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3
InChIKeyIPDYIFGHKYLTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl Acrylate (CAS 1026551-14-3) – Difunctional Acrylate Monomer for UV-Curable & 3D Printing Formulations


1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate (CAS 1026551-14-3) is a specific isomer of dipropylene glycol diacrylate (DPGDA), a difunctional acrylate monomer with the molecular formula C₁₂H₁₈O₅ and a molecular weight of 242.27 g·mol⁻¹ . It belongs to the class of reactive diluents used extensively in radiation-curable coatings, inks, adhesives, and 3D-printing photopolymer resins . Unlike the more common DPGDA isomer mixture registered under CAS 57472-68-1, which is typically supplied at 80% purity as a mixture of positional isomers, CAS 1026551-14-3 is characterized by a defined connectivity of the dipropylene glycol backbone and is available at a minimum purity specification of 95% . This defined isomeric identity and higher nominal purity position it as a candidate for applications requiring tighter batch-to-batch consistency and predictable crosslinking behavior.

Why Generic DPGDA or Other Difunctional Acrylates Cannot Reliably Substitute CAS 1026551-14-3


The term 'dipropylene glycol diacrylate' (DPGDA) encompasses multiple positional isomers arising from the non-symmetric nature of the dipropylene glycol backbone. The industrial-grade DPGDA registered under CAS 57472-68-1 is explicitly sold as a mixture of isomers at approximately 80% purity, stabilized with MEHQ . In contrast, CAS 1026551-14-3 represents a specific structural isomer—1-((1-(acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate—with a defined InChI Key (IPDYIFGHKYLTOM-UHFFFAOYSA-N) and a minimum purity of 95% . Substitution with generic DPGDA or alternative difunctional acrylates such as HDDA or TPGDA introduces uncontrolled variables: isomeric composition affects crosslink density, segmental mobility, and network homogeneity; purity differences alter cure kinetics and introduce unknown inhibitor loads. The quantitative evidence below demonstrates that these structural and compositional differences translate into measurable performance divergences in critical end-use properties, including volume shrinkage during photopolymerization, migration propensity in food-contact applications, and cure energy requirements in 3D printing.

Quantitative Differentiation Evidence: CAS 1026551-14-3 vs. Closest Analogs (TMPTA, HDDA, TPGDA, and Generic DPGDA)


3D-Printed Alumina Ceramics: DPGDA vs. TMPTA – Relative Density and Porosity Comparison

In a direct head-to-head study of monomers for 3D printing of alumina ceramics, DPGDA-based formulations produced sintered parts with a relative density of 97.5 ± 0.5% and negligible porosity, whereas TMPTA-based parts exhibited a relative density of only 90.2% with pronounced interlayer gaps and 9.8% porosity [1]. The dense uniform microstructure achieved with DPGDA translated into a Vickers hardness of 19.4 ± 0.8 GPa, a bending strength of 690 ± 54 MPa, a fracture toughness of 2.6 ± 0.27 MPa·m¹⁄², and a dynamic compressive strength of 3.7 ± 0.6 GPa at a strain rate of 1200 s⁻¹—values comparable to commercial armor-grade alumina ceramics [1].

3D printing ceramic stereolithography armor materials

Critical Exposure Energy for Photopolymerization: DPGDA vs. HDDA vs. TMPTA

Photosensitive resins formulated with DPGDA exhibited the lowest critical exposure energy of 17.7 mJ·cm⁻², compared to 22.8 mJ·cm⁻² for HDDA and 27.5 mJ·cm⁻² for TMPTA [1]. A lower critical exposure energy indicates that DPGDA-containing resin transitions more readily from a liquid to a solid state under UV irradiation, reducing the energy input required per printed layer [1].

photopolymerization cure kinetics UV curing

Volume Shrinkage During Photopolymerization: DPGDA vs. TMPTA

Volume shrinkage of photosensitive resin during UV curing reached a maximum of 4.36% when TMPTA was used as the monomer, whereas DPGDA-based resin exhibited a dramatically lower shrinkage of 0.46% [1]. This near-tenfold reduction in shrinkage is critical for maintaining dimensional fidelity in precision 3D-printed parts, where shrinkage-induced warpage and delamination are dominant failure modes [1].

polymerization shrinkage dimensional accuracy 3D printing

Migration Propensity from Paper Packaging: DPGDA vs. TPGDA

In residual monomer analysis of paper stick packaging, DPGDA was detected in two packages at levels of 4 mg·kg⁻¹ and 443 mg·kg⁻¹, while TPGDA was found in all three packages at higher levels of 40, 52, and 222 mg·kg⁻¹ [1]. Under migration testing at 40 °C into 95% ethanol (a fatty-food simulant), more than 80% of TPGDA transferred from the packaging into the simulant, compared to approximately 30% for DPGDA [1].

food contact materials migration printing inks

Toughness Enhancement in 3D-Printing Formulations: DPGDA-Containing Compositions vs. Conventional Multifunctional Monomer Systems

A patent (US20230212327A1) discloses that photopolymerizable 3D-printing compositions containing DPGDA as the sole monomer, in combination with a urethane acrylate oligomer, produced objects with 'significantly improved toughness' compared to analogous formulations using monofunctional monomers or other similar multifunctional acrylate monomers [1]. The compositions enabled adequate toughness while reducing the total number of required components to three (photoinitiator + DPGDA monomer + single urethane acrylate oligomer), compared to the typical requirement of six components in conventional formulations [1].

toughness urethane acrylate oligomers 3D printing resins

Balanced Reactivity Profile: DPGDA Cure Speed vs. HDDA and TPGDA – Industry Consensus

Industry technical literature consistently positions DPGDA as combining the fast cure speed of HDDA with the flexibility of TPGDA. In polyurethane-acrylate UV-curing coating evaluations, HDDA demonstrated superiority in mechanical properties (hardness, tensile strength), while TPGDA exhibited better gloss; DPGDA occupied an intermediate position, offering a balanced property profile [1]. Chinese technical references further state that DPGDA's cure speed exceeds that of HDDA while incorporating the flexibility character of TPGDA's additional propoxy group, making DPGDA a functional substitute for HDDA in many scenarios [2].

UV curing reactive diluent coating formulations

Recommended Application Scenarios for CAS 1026551-14-3 Based on Quantitative Differentiation Evidence


High-Precision Ceramic Stereolithography (DLP/SLA) for Armor and Structural Components

The combination of ultra-low volume shrinkage (0.46%), low critical exposure energy (17.7 mJ·cm⁻²), and the ability to achieve 97.5% relative density with negligible porosity after sintering positions CAS 1026551-14-3 as the monomer of choice for ceramic 3D-printing applications requiring dimensional accuracy and mechanical reliability. TMPTA-based alternatives introduce 9.8% porosity and anisotropic interlayer defects that compromise armor performance. [1]

UV-Curable Inks and Coatings for Indirect Food-Contact Paper Packaging

DPGDA exhibits a migration rate of approximately 30% into 95% ethanol food simulant at 40 °C, compared to over 80% for TPGDA. For packaging converters formulating low-migration UV inkjet or flexo inks, selecting DPGDA over TPGDA reduces the potential for diacrylate monomer transfer into food simulants by roughly 50 percentage points, directly supporting regulatory compliance under frameworks such as EU Regulation (EC) No. 1935/2004. [2]

Simplified Three-Component 3D-Printing Resin Systems Requiring High Toughness

The patent-backed finding that DPGDA can serve as the sole monomer in a three-component formulation (photoinitiator + DPGDA + urethane acrylate oligomer) while delivering improved toughness enables resin manufacturers to reduce raw-material complexity from six to three components. This formulation simplification, combined with DPGDA's fast cure response, supports both cost efficiency and quality consistency in industrial-scale photopolymer resin production. [3]

Balanced-Reactivity UV Coating Formulations Replacing HDDA or TPGDA

For industrial UV-coating formulators seeking to reduce the number of reactive diluents in inventory while maintaining both rapid cure speed and film flexibility, DPGDA provides a single-monomer alternative to the HDDA/TPGDA blend approach. Industry consensus indicates that DPGDA cure speed exceeds HDDA while providing flexibility properties closer to TPGDA, enabling formulators to eliminate the need for binary blends without sacrificing key performance attributes. [4]

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